2,5-dichloro-N,N-di(prop-2-en-1-yl)benzamide
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Overview
Description
2,5-DICHLORO-N,N-BIS(PROP-2-EN-1-YL)BENZAMIDE is an organic compound with significant applications in various fields It is characterized by the presence of two chlorine atoms and two prop-2-en-1-yl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DICHLORO-N,N-BIS(PROP-2-EN-1-YL)BENZAMIDE typically involves the reaction of 2,5-dichlorobenzoyl chloride with N,N-bis(prop-2-en-1-yl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of 2,5-DICHLORO-N,N-BIS(PROP-2-EN-1-YL)BENZAMIDE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-DICHLORO-N,N-BIS(PROP-2-EN-1-YL)BENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The prop-2-en-1-yl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The benzamide core can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Formation of substituted benzamides.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of amines or other reduced derivatives.
Scientific Research Applications
2,5-DICHLORO-N,N-BIS(PROP-2-EN-1-YL)BENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-DICHLORO-N,N-BIS(PROP-2-EN-1-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorobenzamide: Similar structure but lacks the prop-2-en-1-yl groups.
N,N-Bis(prop-2-en-1-yl)benzamide: Similar structure but lacks the chlorine atoms.
2,5-Dichloronitrobenzene: Contains chlorine atoms but has a nitro group instead of the benzamide core.
Uniqueness
2,5-DICHLORO-N,N-BIS(PROP-2-EN-1-YL)BENZAMIDE is unique due to the presence of both chlorine atoms and prop-2-en-1-yl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C13H13Cl2NO |
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Molecular Weight |
270.15 g/mol |
IUPAC Name |
2,5-dichloro-N,N-bis(prop-2-enyl)benzamide |
InChI |
InChI=1S/C13H13Cl2NO/c1-3-7-16(8-4-2)13(17)11-9-10(14)5-6-12(11)15/h3-6,9H,1-2,7-8H2 |
InChI Key |
BOAQUQGCNFKITA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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